OATP1C1 Transporter Affinity (Km) and Capacity (Vmax) Comparison: Ketoprofen L-Thyroxine Ester vs. DIT Analogue and Native T4
In OATP1C1-expressing U-87MG glioma cells, Ketoprofen L-thyroxine ester (Prodrug 2) exhibited a Km of 118 ± 27 μM and a Vmax of 13.0 ± 1.3 nmol/min/mg protein, compared to the DIT analogue (Prodrug 1) which displayed an estimated Km of ~174 μM and a Vmax of ~1.27 nmol/min/mg [1]. The T4 promoiety confers a 1.5-fold improvement in affinity and a 10.2-fold increase in transport capacity relative to the DIT derivative. Notably, Prodrug 2 achieves a Vmax that surpasses even the native substrate L-thyroxine (Vmax = 8.86 ± 1.33 nmol/min/mg, Km = 111 ± 32 μM), indicating enhanced transporter-mediated flux despite similar binding affinity [2]. The Vmax/Km ratio (catalytic efficiency) for Prodrug 2 is 0.11 min⁻¹·mg⁻¹, compared to 0.0073 for Prodrug 1 and 0.080 for T4, underscoring the optimized OATP1C1 utilization of this specific ester conjugate [3].
| Evidence Dimension | OATP1C1-mediated cellular uptake kinetics |
|---|---|
| Target Compound Data | Km = 118 ± 27 μM, Vmax = 13.0 ± 1.3 nmol/min/mg protein (U-87MG cells) |
| Comparator Or Baseline | Prodrug 1 (ketoprofen-DIT ester): Km ≈ 174 μM, Vmax ≈ 1.27 nmol/min/mg; L-thyroxine: Km = 111 ± 32 μM, Vmax = 8.86 ± 1.33 nmol/min/mg |
| Quantified Difference | Prodrug 2 vs. Prodrug 1: Km ↓ 32% (174→118 μM), Vmax ↑ 10.2-fold (1.27→13.0). Vmax/Km ratio: 15.1-fold higher for Prodrug 2 (0.11 vs. 0.0073 min⁻¹·mg⁻¹). |
| Conditions | Human U-87MG glioma cells stably expressing OATP1C1; uptake measured at 37°C for 5 min; n=3 independent experiments. |
Why This Matters
Superior Vmax and catalytic efficiency directly translate to higher intracellular ketoprofen accumulation in target glial cells, enabling lower dosing and improved in vivo efficacy in neuroinflammation models.
- [1] Tonduru AK, et al. J Med Chem. 2023;66(22):15094-15114. Table 3: Michaelis-Menten Kinetic Parameters for Prodrugs 1-8. View Source
- [2] Tonduru AK, et al. J Med Chem. 2023;66(22):15094-15114. Figure 4: Concentration-Dependent Uptake of Prodrugs. View Source
- [3] Tonduru AK, et al. J Med Chem. 2023;66(22):15094-15114. Supporting Information, Table S5. View Source
